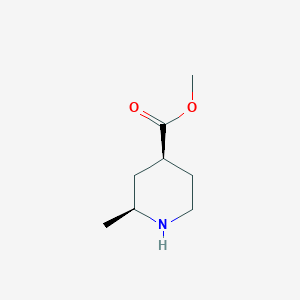methyl (2S,4S)-2-methylpiperidine-4-carboxylate
CAS No.:
Cat. No.: VC16541637
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H15NO2 |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | methyl (2S,4S)-2-methylpiperidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H15NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
| Standard InChI Key | LMRCYTXOCDKRRY-BQBZGAKWSA-N |
| Isomeric SMILES | C[C@H]1C[C@H](CCN1)C(=O)OC |
| Canonical SMILES | CC1CC(CCN1)C(=O)OC |
Introduction
Synthesis
The synthesis of methyl (2S,4S)-2-methylpiperidine-4-carboxylate typically involves stereoselective reactions to ensure the correct spatial arrangement of substituents. While specific methods for this compound are not detailed in the provided sources, similar compounds such as methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate are synthesized through:
-
Starting with protected amino acids or derivatives.
-
Using stereoselective catalysts or reagents to control chirality.
-
Employing esterification reactions to introduce the methyl ester group .
Organic Synthesis
Methyl (2S,4S)-2-methylpiperidine-4-carboxylate serves as an intermediate in the synthesis of more complex molecules. Its stereochemical properties make it valuable for constructing enantiomerically pure compounds.
Pharmaceutical Research
Piperidine derivatives are widely studied for their biological activities:
-
They are used in the development of inhibitors targeting neurotransmitter transporters and enzymes .
-
Similar compounds have shown potential as modulators of vascular endothelial growth factor receptors and other targets relevant to oncology and neurology .
Biological Relevance
While no direct biological studies on methyl (2S,4S)-2-methylpiperidine-4-carboxylate were found in the sources, its structural similarity to other bioactive piperidines suggests potential pharmacological interest. Piperidine derivatives are known for their roles in:
-
Modulating neurotransmitter systems.
-
Acting as intermediates in drug discovery pipelines for conditions such as cancer and neurological disorders .
Comparison with Related Compounds
The differences in molecular weight and functional groups influence their reactivity and suitability for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume